N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide is a compound that integrates a thiadiazole moiety with a benzoxepine structure. This compound's unique chemical architecture positions it as a potential candidate for various scientific applications, particularly in medicinal chemistry due to its structural attributes that may confer biological activity.
This compound falls under the category of heterocyclic compounds, specifically those containing both thiadiazole and benzoxepine rings. It can be classified as an organic compound with potential biological activity, making it of interest in drug development and medicinal chemistry.
The synthesis of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide typically involves several key steps:
Technical details such as molar ratios, reaction conditions (temperature, solvent), and purification methods (e.g., recrystallization) are critical for optimizing yield and purity .
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide has a complex molecular structure characterized by the presence of both a thiadiazole ring and a benzoxepine system. The structural formula can be represented as follows:
Key structural data include:
The compound can undergo various chemical reactions typical for amides and heterocycles:
Technical details such as reaction conditions (temperature, catalysts) significantly influence the reaction pathways and yields .
The mechanism of action for N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide is primarily explored in the context of its biological activity:
Data from cytotoxicity assays indicate that the compound exhibits significant anticancer properties, potentially through induction of cell cycle arrest or apoptosis .
Relevant analyses include spectroscopic methods (NMR, IR) confirming functional groups and structural integrity .
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide has potential applications in:
Research continues to explore its full range of biological activities and potential therapeutic applications .
The synthesis begins with constructing the 1,2,4-thiadiazole core using carbon disulfide and hydrazine derivatives under reflux conditions. Specifically, hydrazine hydrate reacts with carbon disulfide in alkaline ethanol to form a di-potassium salt of dithiocarbazinic acid. Subsequent acidification and treatment with hydroxylamine hydrochloride yield 5-substituted-1,2,4-thiadiazol-3(2H)-one intermediates. For the target compound, 3-(2-oxopropyl)-1,2,4-thiadiazole is synthesized by reacting chloroacetone with 5-amino-1,2,4-thiadiazole under basic conditions (pH 9–10) at 60–70°C. This step achieves 70–75% yield after recrystallization from ethanol/water mixtures . Key challenges include controlling exothermic reactions during acidification and minimizing disulfide byproducts through inert-atmosphere processing.
The benzoxepine moiety is synthesized from ortho-hydroxy phenyl acetic acid derivatives. A Friedel-Crafts acylation intramolecular cyclization is employed, where phenolic precursors undergo ring closure under acidic catalysis (phosphorus oxychloride or polyphosphoric acid) at 80–90°C. The optimal precursor, 2-(2-hydroxyphenyl)acetaldehyde, cyclizes to form 2,3-dihydro-1-benzoxepin-4(5H)-one, which is dehydrogenated using palladium on carbon (10% w/w) in xylene at 140°C to yield the fully aromatic 1-benzoxepine-4-carboxylic acid precursor. This step typically achieves 65–70% yield, with purity dependent on strict moisture control to prevent hydrolysis [4].
The final assembly involves coupling the thiadiazole and benzoxepine units via an amide bond. The carboxylic acid group of 1-benzoxepine-4-carboxylic acid is activated using thionyl chloride to form the corresponding acid chloride, which reacts with 5-amino-3-(2-oxopropyl)-1,2,4-thiadiazole in tetrahydrofuran with triethylamine as a base. This nucleophilic acyl substitution proceeds at 0–5°C to prevent epimerization, yielding the target compound in 80–85% crude purity. Microwave-assisted coupling (50°C, 30 minutes) enhances reaction efficiency, reducing side-product formation from 15% to <5% [4].
Table 1: Synthetic Pathway Key Metrics
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Thiadiazole intermediate | Chloroacetone, K₂CO₃, pH 9–10, 70°C | 70–75 | 95 |
Benzoxepine ring formation | PPA, 80°C; Pd/C, xylene, 140°C | 65–70 | 90 |
Amide coupling | SOCl₂, then THF/Et₃N, 0–5°C | 80–85 | 98 (post-purif) |
Cyclization steps exhibit strong pH dependence. Benzoxepine formation requires Brønsted acid catalysts (e.g., polyphosphoric acid) for electrophilic aromatic substitution, with optimal cyclization at pH ≤ 2. Conversely, thiadiazole synthesis necessitates mild alkalinity (pH 8–10) during hydrazine-carbon disulfide reactions to prevent dithiocarbamate decomposition. In the coupling step, triethylamine maintains pH 8–9, neutralizing hydrogen chloride and accelerating amide bond formation. Acidic conditions below pH 6 in this stage cause protonation of the thiadiazole amine, reducing nucleophilicity and yield by 40–50% [10].
Recent optimizations replace metal catalysts in dehydrogenation steps. For benzoxepine aromatization, iodoxybenzoic acid (IBX) in dimethyl sulfoxide at 100°C achieves 85% conversion without palladium, eliminating heavy-metal residues. Thiadiazole synthesis employs molecular iodine as an oxidant for ring closure, improving atom economy by 30% compared to bromine-based methods. Solvent sustainability is enhanced by substituting tetrahydrofuran with cyclopentyl methyl ether in coupling reactions, which offers comparable polarity with lower toxicity and improved recyclability [10].
Table 2: Solvent and Catalyst Systems Comparison
Reaction Stage | Conventional System | Eco-Friendly Alternative | Impact |
---|---|---|---|
Benzoxepine aromatization | Pd/C, xylene | IBX, dimethyl sulfoxide | Metal-free; 85% yield |
Thiadiazole oxidation | Br₂, CHCl₃ | I₂, ethanol/water | Reduced halogen waste |
Amide coupling solvent | Tetrahydrofuran | Cyclopentyl methyl ether | Biodegradable; equivalent yield |
Conventional silica gel chromatography causes 10–15% compound loss due to the molecule’s polyheterocyclic structure, which exhibits strong adsorption via N and S atoms. Reverse-phase C18 columns with acetonitrile/water gradients (55:45 to 80:20 over 30 minutes) improve recovery to 95%. Key issues include peak tailing from residual silanol interactions, mitigated by adding 0.1% trifluoroacetic acid to the mobile phase. Preparative HPLC at pH 2.5 (formic acid modifier) resolves co-elution of hydrolyzed byproducts (e.g., benzoxepine-4-carboxylic acid), which differ by only 0.3 minutes in retention time [4].
Table 3: Purification Methods Performance
Method | Conditions | Purity (%) | Recovery (%) |
---|---|---|---|
Recrystallization | Ethyl acetate/n-hexane (1:3), 2 cycles | 99.5 | 75 |
Reverse-phase HPLC | C18, acetonitrile/water + 0.1% TFA | 99.9 | 95 |
Silica gel chromatography | Ethyl acetate:hexane (1:1) | 98.0 | 85 |
Structural Note: The molecular structure (C₁₆H₁₃N₃O₃S, MW 327.36 g/mol) features a benzoxepine scaffold fused to a thiadiazole ring via a carboxamide linker, with a ketone-containing side chain at the thiadiazole 3-position. This architecture necessitates specialized handling during purification due to intramolecular hydrogen bonding between the amide carbonyl and thiadiazole nitrogen, which influences solubility and chromatographic behavior .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1